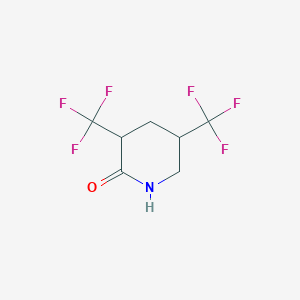

3,5-Bis(trifluoromethyl)piperidin-2-one

Description

Significance of the Trifluoromethyl Group in Contemporary Organic Synthesis

The trifluoromethyl group is a functional group with the formula -CF3 that has garnered significant attention in organic and medicinal chemistry. wikipedia.orgnih.gov Its inclusion in a molecular structure can dramatically alter the parent molecule's properties. nih.gov The C-F bond is one of the strongest in organic chemistry, which contributes to the high metabolic stability of the trifluoromethyl group. mdpi.com This increased stability is a crucial attribute in drug design, as it can lead to a longer half-life and reduced drug load. mdpi.com

The CF3 group is strongly electron-withdrawing and highly lipophilic, characteristics that can enhance a molecule's permeability through cellular membranes and improve its bioavailability. mdpi.combeijingyuji.com This lipophilicity, combined with the group's steric profile, often leads to enhanced binding affinity with biological targets. mdpi.com The trifluoromethyl group is frequently used as a bioisostere for methyl or chloro groups, allowing chemists to fine-tune the electronic and steric properties of a lead compound to optimize its biological activity. wikipedia.org Notable drugs containing this group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

| Property | H | CH₃ | CF₃ |

| Van der Waals Radius (Å) | 1.20 | 2.00 | 2.44 |

| Electronegativity (Pauling Scale) | 2.20 | 2.55 (Carbon) | ~3.44 (Group) |

| Hansch Lipophilicity Parameter (π) | 0 | 0.50 | 0.88 mdpi.com |

| Metabolic Stability | Low | Moderate | High mdpi.com |

Importance of Piperidin-2-one Scaffolds in Synthetic Chemistry

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. acs.orgnih.gov As a derivative, the piperidin-2-one scaffold, also known as a δ-lactam, serves as a versatile building block in synthetic chemistry. This six-membered nitrogen-containing heterocycle is a key component in many biologically active compounds.

The piperidone framework allows for extensive functionalization at various positions, enabling the creation of diverse molecular libraries for drug discovery. researchgate.net For instance, 3,5-bis(arylidene)-4-piperidones, which share a core structure, have been investigated for their anti-inflammatory and anti-cancer properties. tandfonline.comnih.govrsc.org The synthesis of complex piperidine scaffolds through multicomponent reactions highlights their utility in generating structural diversity efficiently. researchgate.net The development of novel synthetic routes to access substituted piperidones is an active area of research, aimed at producing analogues of established drugs for improved therapeutic profiles. acs.org

| Drug Name | Therapeutic Class | Role of Piperidine/Piperidone Core |

| Donepezil | Acetylcholinesterase Inhibitor | Core component of the active molecule acs.orgnih.gov |

| Methylphenidate (Ritalin) | Stimulant | Features a piperidine ring essential for its activity |

| Fentanyl | Opioid Analgesic | Contains a 4-anilidopiperidine skeleton |

| Haloperidol | Antipsychotic | Incorporates a 4-substituted piperidine ring |

Structural Overview and Research Context of 3,5-Bis(trifluoromethyl)piperidin-2-one

The compound this compound features a piperidin-2-one ring substituted with two trifluoromethyl groups at the 3 and 5 positions. This specific arrangement of two highly electronegative CF3 groups on the saturated heterocyclic core suggests a molecule with distinct stereochemical and electronic properties. While direct research on this exact molecule is not extensively documented in publicly available literature, its structure places it within the important class of fluorinated nitrogen heterocycles.

Research into related compounds provides a clear context for its potential significance. For example, studies on trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones have demonstrated that the introduction of CF3 groups can enhance anti-tumor and anti-inflammatory activities. tandfonline.comnih.gov Similarly, the synthesis of various trifluoromethyl-piperidine derivatives is actively pursued for applications in medicinal chemistry, with compounds being investigated as antiviral agents. mdpi.com The synthesis of molecules like 2,3-Bis(trifluoromethyl)piperidine hydrochloride underscores the interest in incorporating multiple CF3 groups into the piperidine scaffold. evitachem.com Therefore, this compound represents a logical, albeit challenging, synthetic target that could serve as a valuable building block for creating novel, stereochemically complex, and potentially bioactive molecules.

Overview of Current Research Trajectories and Unaddressed Challenges

The synthesis of fluorinated heterocycles is a prominent and rapidly evolving field, yet it is not without significant hurdles. researchgate.net A primary challenge is the regioselective introduction of fluorine or trifluoromethyl groups into heterocyclic frameworks. rsc.org The presence of heteroatoms like nitrogen can complicate reaction pathways, making controlled functionalization a difficult task. rsc.orgresearchgate.net

Current research focuses on developing novel fluorination and trifluoromethylation methods that are milder, more efficient, and highly selective. chim.it This includes late-stage fluorination strategies, which are often preferred for complex molecules. rsc.org However, the synthesis of specific stereoisomers of multiply-substituted rings like this compound remains a formidable challenge. The development of stereoselective synthetic routes is crucial for exploring the structure-activity relationships of such chiral molecules. thieme-connect.com

Unaddressed challenges include:

Stereocontrolled Synthesis: Devising practical, scalable, and stereoselective methods to access all possible diastereomers and enantiomers of this compound.

Reaction Methodology: Expanding the toolkit of reactions for the direct and selective trifluoromethylation of pre-formed piperidin-2-one rings.

Property Exploration: A thorough investigation into the physicochemical and biological properties of this specific compound is currently lacking. Future work would need to characterize its reactivity, conformational preferences, and potential as a lead structure in medicinal chemistry.

The continued development of synthetic methodologies for fluorinated heterocycles will be essential to overcome these challenges and unlock the full potential of compounds like this compound. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F6NO/c8-6(9,10)3-1-4(7(11,12)13)5(15)14-2-3/h3-4H,1-2H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDBZWUDVGTWNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC(=O)C1C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Asymmetric Synthesis of 3,5 Bis Trifluoromethyl Piperidin 2 One

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to control the relative stereochemistry of the stereocenters within a molecule. For 3,5-Bis(trifluoromethyl)piperidin-2-one, this translates to the selective formation of either the cis or trans isomer. This control can be achieved through various strategies, including substrate-controlled methods and manipulation of the cyclization step.

In substrate-controlled approaches, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. While direct examples for this compound are not prevalent in the literature, analogous syntheses of substituted piperidines provide insight into potential pathways. For instance, the diastereoselectivity in the synthesis of 2-trifluoromethylpiperidines has been effectively controlled through intramolecular Mannich reactions. nih.govmdpi.com This strategy involves the cyclization of a linear amine precursor containing a trifluoromethyl group. The diastereoselectivity is rationalized by the formation of a six-membered ring chair-like transition state that minimizes steric interactions, thus favoring the formation of one diastereomer over the other. nih.govmdpi.com

A hypothetical substrate-controlled synthesis of this compound could involve an acyclic precursor with pre-existing stereocenters or chiral elements that guide the formation of the desired diastereomer during cyclization. The bulky and electron-withdrawing nature of the trifluoromethyl groups would play a crucial role in directing the stereochemical outcome.

The cyclization step is a pivotal point for establishing the relative stereochemistry of the two trifluoromethyl groups. Various cyclization strategies can be envisioned, including lactamization of an appropriately substituted amino acid or a Michael addition-initiated ring closure. The choice of reagents and reaction conditions can significantly influence the diastereomeric ratio of the product.

For example, in the synthesis of related lactams, the stereochemical outcome of the cyclization can be influenced by the nature of the substituents and the reaction conditions. The rigid transition state during the ring-forming step can favor the formation of one diastereomer to alleviate steric strain between the bulky trifluoromethyl groups.

Enantioselective Synthesis Strategies

Enantioselective synthesis focuses on the selective production of a single enantiomer of a chiral compound. For this compound, this involves the synthesis of a specific (3R, 5R), (3S, 5S), (3R, 5S), or (3S, 5R) isomer. Chiral auxiliary-mediated approaches and asymmetric catalysis are powerful tools for achieving high enantioselectivity.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. rsc.org After the desired stereocenter(s) are set, the auxiliary is removed. This strategy has been successfully applied to the synthesis of enantiopure cis- and trans-3,5-disubstituted piperidines. nih.gov

In a potential application to this compound, a chiral auxiliary, such as a phenylglycinol derivative, could be attached to the nitrogen atom of a precursor molecule. nih.gov Diastereoselective alkylation or conjugate addition of a trifluoromethyl-containing fragment would then be controlled by the chiral auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched piperidin-2-one. The effectiveness of this approach would depend on the ability of the chiral auxiliary to create a facial bias for the incoming electrophile or nucleophile.

Table 1: Examples of Chiral Auxiliaries in the Asymmetric Synthesis of Piperidine (B6355638) Derivatives

| Chiral Auxiliary | Type of Reaction | Achieved Stereoselectivity | Reference |

| (R)-Phenylglycinol | Diastereoselective alkylation | High diastereoselectivity | nih.gov |

| Evans Oxazolidinones | Asymmetric alkylation | High diastereoselectivity | rsc.org |

This table presents data from analogous systems and suggests potential applicability to the target compound.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

In this strategy, a chiral ligand coordinates to a metal center to create a chiral catalytic complex that can effectively discriminate between enantiotopic faces of a prochiral substrate. The fluorine atoms in chiral ligands can enhance the catalytic activity and stereoselectivity due to their electronic and steric properties. nih.govwindows.net

For the synthesis of this compound, a metal-catalyzed reaction, such as an asymmetric hydrogenation, cyclization, or conjugate addition, could be employed. The choice of the metal and the chiral ligand would be crucial for achieving high enantioselectivity. For instance, copper-catalyzed asymmetric aminoboration of alkenes has been used to synthesize chiral 2,3-cis-disubstituted piperidines with high efficiency and stereocontrol. nih.gov A similar strategy could potentially be adapted for the synthesis of the target molecule.

Table 2: Chiral Ligand-Controlled Metal Catalysis in Asymmetric Synthesis of Piperidines

| Metal | Chiral Ligand | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Copper | (S,S)-Ph-BPE | Cyclizative aminoboration | up to 96% ee | nih.gov |

| Palladium | Chiral Bisphosphine | Allylic Fluorination | Good yields | nih.gov |

| Rhodium | Chiral Phosphoric Acid/ScCl₃ | Fluorination | 78-84% ee | nih.gov |

This table provides examples from related asymmetric syntheses of fluorinated and/or piperidine-containing compounds, illustrating the potential of this approach.

Asymmetric Catalysis for Enantiopure Trifluoromethylated Piperidinones

Enantioselective Organocatalytic Routes

The asymmetric synthesis of highly functionalized piperidine scaffolds, particularly those bearing stereochemically dense and challenging substituents like trifluoromethyl (CF₃) groups, represents a significant area of research in synthetic organic chemistry. While specific literature detailing an enantioselective organocatalytic route to this compound is not extensively documented, the principles of organocatalysis can be applied to construct this challenging architecture. Organocatalysis offers a powerful metal-free alternative for the stereocontrolled synthesis of complex molecules, often proceeding under mild conditions with high enantioselectivity.

A plausible and commonly employed strategy involves the asymmetric Michael addition of a nucleophile to a suitable electrophile, catalyzed by a chiral organocatalyst, such as a cinchona alkaloid derivative or a primary amine-thiourea catalyst. For the synthesis of a 3,5-disubstituted piperidin-2-one core, a potential disconnection approach would involve an intramolecular aza-Michael addition.

One hypothetical organocatalytic route could commence with a precursor molecule containing both the nucleophilic amine and the Michael acceptor moieties. The key step would be the enantioselective cyclization, where a chiral catalyst, such as a bifunctional squaramide or thiourea, activates the substrate and directs the stereochemical outcome of the ring closure. These catalysts operate through a dual activation mechanism, utilizing a basic site (e.g., a tertiary amine) to deprotonate the nucleophile and a hydrogen-bonding donor moiety (the (thio)urea) to activate the electrophile and orient the reactants within a chiral environment. This approach has been successfully utilized for the synthesis of various substituted piperidines. rsc.org

For instance, in the synthesis of structurally related N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione derivatives, stereodivergent outcomes have been achieved using different base and solvent systems, highlighting the sensitivity and tunability of these reactions to achieve desired stereoisomers. mdpi.com The table below summarizes the performance of different catalysts in a representative asymmetric synthesis of a trifluoromethylated heterocyclic compound, illustrating the typical yields and stereoselectivities that can be achieved through organocatalytic methods.

| Catalyst | Reaction Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference Compound |

|---|---|---|---|---|---|

| Cinchona-derived Squaramide | [3+2] Cycloaddition | 95 | >20:1 | >99 | Trifluoromethylated 3,3′-pyrrolidinyl-dispirooxindole |

| Primary Amine-Thiourea | Aza-Michael Addition | 88 | 10:1 | 95 | Functionalized Piperidine |

| (S)-Diphenylprolinol Silyl Ether | Michael Addition | 92 | - | 97 | γ-Nitro Carbonyl Compound |

Chiral Pool Synthesis Utilizing Trifluoromethylated Precursors

Chiral pool synthesis provides an effective strategy for the preparation of enantiomerically pure compounds by utilizing readily available chiral starting materials. For the synthesis of this compound, this approach would involve selecting a chiral precursor that already contains one or more of the required stereocenters and the trifluoromethyl groups. While a direct documented synthesis of the target molecule from a specific chiral pool precursor is sparse, the strategy is well-established for related trifluoromethylated piperidines. mdpi.com

A viable precursor from the chiral pool could be a trifluoromethylated amino acid or a related derivative. For example, pipecolic acid has been used as a starting point for the synthesis of 2-(trifluoromethyl)piperidine, although this specific transformation resulted in a low yield. mdpi.com A more tailored approach would employ a precursor already containing a CF₃ group at a defined stereocenter. The synthesis would then proceed through a series of stereocontrolled reactions to build the piperidin-2-one ring and introduce the second trifluoromethyl group.

A general, though hypothetical, synthetic sequence could be envisioned as follows:

Starting Material Selection: A chiral trifluoromethylated β-amino ester could serve as a suitable starting point. Such compounds can be prepared through various asymmetric methodologies.

Introduction of the Second CF₃ Group: The next critical step would be the diastereoselective introduction of the second trifluoromethyl group. This could potentially be achieved through the alkylation of an enolate derived from the β-amino ester with a trifluoromethylating agent. The existing stereocenter would direct the stereochemical outcome of this transformation.

Lactamization: Following the introduction of the second CF₃-containing fragment, the final step would involve the cyclization to form the piperidin-2-one ring. This is typically achieved through amide bond formation (lactamization) between the amine and the ester functionalities, often promoted by heat or specific coupling reagents.

This strategy leverages the inherent chirality of the starting material to control the absolute stereochemistry of the final product, circumventing the need for chiral catalysts or resolutions in the later stages of the synthesis. The success of this approach hinges on the availability of suitable trifluoromethylated chiral building blocks and the ability to control the diastereoselectivity of subsequent bond-forming reactions. researchgate.netresearchgate.net

Methodologies for Absolute Stereochemistry Determination

The unambiguous determination of the absolute configuration of chiral molecules such as this compound is crucial. Several powerful analytical techniques are available for this purpose, with X-ray crystallography being the definitive method when suitable crystals can be obtained.

Single-Crystal X-ray Crystallography: This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms and thus the absolute stereochemistry. For chiral molecules crystallizing in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration, often expressed via the Flack parameter. nih.gov While crystal data for this compound itself is not available, analysis of structurally related compounds provides insight into the data that can be obtained. For example, the crystal structure of a trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidone derivative has been determined, confirming its molecular geometry and packing. nih.gov

The table below presents representative crystallographic data for a related trifluoromethylated piperidone derivative, illustrating the type of information generated from an X-ray diffraction experiment. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₈H₂₁F₆NO₃S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.2154(7) |

| b (Å) | 15.0290(10) |

| c (Å) | 15.1516(10) |

| α (°) | 83.506(5) |

| β (°) | 82.037(5) |

| γ (°) | 66.058(6) |

| Volume (ų) | 2512.8(3) |

Other Chiroptical and Spectroscopic Methods:

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT), the absolute stereochemistry can be reliably assigned.

NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Method): In cases where crystallographic or chiroptical methods are not feasible, the absolute configuration of chiral alcohols or amines can often be determined by NMR spectroscopy. The molecule is derivatized with a chiral reagent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomers. The differences in the chemical shifts (Δδ) of protons close to the newly formed stereocenter in the ¹H NMR spectra of these diastereomers can be correlated to the absolute configuration of the original molecule.

Computational Calculation of Optical Rotation: The specific optical rotation of a chiral molecule can be calculated using quantum chemical methods. By comparing the sign and magnitude of the calculated optical rotation for a given enantiomer with the experimentally measured value, the absolute configuration can be determined. duke.edu

Reactivity, Derivatization, and Functionalization of the 3,5 Bis Trifluoromethyl Piperidin 2 One Scaffold

Transformations at the Amide Nitrogen Atom

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the lactam can undergo N-alkylation and N-acylation to introduce a variety of substituents. These reactions typically proceed via nucleophilic substitution, where the amide nitrogen, after deprotonation by a suitable base, attacks an electrophilic alkyl or acyl source.

N-Alkylation: The introduction of alkyl groups at the amide nitrogen can be achieved using various alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates in the presence of a base. The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or lithium diisopropylamide (LDA). The strong electron-withdrawing effect of the two trifluoromethyl groups is expected to increase the acidity of the N-H proton, potentially allowing for the use of milder bases compared to non-fluorinated analogues. For instance, in related 3,5-bis(arylidene)-4-piperidones, N-alkylation has been successfully performed using propargyl bromide in the presence of K2CO3. chemistrysteps.com

N-Acylation: Acylation of the amide nitrogen introduces an acyl group, forming an N-acylated lactam. This is typically accomplished using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. These N-acyl derivatives can serve as important intermediates for further functionalization. The reaction conditions for N-acylation are generally mild, and the yields are often high.

| Reagent Type | Example Reagent | Base | Potential Product |

| Alkyl Halide | Methyl Iodide | NaH | N-Methyl-3,5-bis(trifluoromethyl)piperidin-2-one |

| Alkyl Halide | Benzyl Bromide | K2CO3 | N-Benzyl-3,5-bis(trifluoromethyl)piperidin-2-one |

| Acyl Chloride | Acetyl Chloride | Pyridine | N-Acetyl-3,5-bis(trifluoromethyl)piperidin-2-one |

| Acyl Anhydride | Acetic Anhydride | Et3N | N-Acetyl-3,5-bis(trifluoromethyl)piperidin-2-one |

Ring-Opening Reactions Involving the Amide Bond

The amide bond of the piperidin-2-one ring, while generally stable, can be cleaved under specific conditions, leading to ring-opened products. This transformation provides access to linear amino acid derivatives bearing trifluoromethyl groups.

Ring-opening can be achieved through hydrolysis under acidic or basic conditions, although the presence of the electron-withdrawing CF3 groups may influence the reaction rate and conditions required. Basic hydrolysis, for instance, would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by cleavage of the C-N bond. The resulting product would be a δ-amino acid. The stability of amide bonds can be significantly affected by their immediate chemical environment; for example, intramolecular catalysis involving nearby functional groups can facilitate cleavage under mild conditions. nih.gov While specific studies on the ring-opening of 3,5-bis(trifluoromethyl)piperidin-2-one are not prevalent, the general principles of lactam hydrolysis are applicable.

Reactions at the Carbonyl Moiety

The carbonyl group at the C2 position is another key reactive site within the this compound scaffold, susceptible to reduction and nucleophilic additions.

Reduction and Derivatization to Other Functional Groups

The carbonyl group of the lactam can be reduced to a methylene (B1212753) group (CH2), which would transform the piperidin-2-one into a piperidine (B6355638). This reduction is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4). youtube.comlibretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. The complete reduction of the lactam to the corresponding cyclic amine, 3,5-bis(trifluoromethyl)piperidine, would provide a scaffold with different conformational and electronic properties.

Alternatively, partial reduction to a hemiaminal or an enamine can be envisioned under carefully controlled conditions or with less reactive reducing agents.

| Reagent | Product | Functional Group Transformation |

| Lithium Aluminum Hydride (LiAlH4) | 3,5-Bis(trifluoromethyl)piperidine | Amide to Amine |

| Sodium Borohydride (B1222165) (NaBH4) | No reaction or slow reduction | Generally unreactive with amides |

It is important to note that sodium borohydride (NaBH4) is generally not strong enough to reduce amides. libretexts.org

Stereoselective Additions to the Carbonyl Group

The carbonyl group can also undergo nucleophilic addition reactions. The stereochemical outcome of such additions can be influenced by the existing stereocenters at C3 and C5, especially if the starting material is enantiomerically pure. Research on the related N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione has demonstrated that stereoselective aldol (B89426) reactions can be achieved, indicating that the piperidine ring can serve as a chiral auxiliary to control the stereochemistry of reactions at an adjacent carbonyl group. mdpi.com

By analogy, stereoselective additions of organometallic reagents (e.g., Grignard reagents, organolithiums) or enolates to the carbonyl group of this compound could potentially lead to the formation of chiral tertiary alcohols with high diastereoselectivity. The approach of the nucleophile would be directed by the steric bulk and electronic influence of the trifluoromethyl groups and any substituent on the amide nitrogen.

Reactivity at the Piperidine Ring Carbons

The carbon atoms of the piperidine ring, particularly those bearing the trifluoromethyl groups (C3 and C5), exhibit unique reactivity. The strong electron-withdrawing nature of the CF3 groups significantly acidifies the C-H protons at these positions.

This increased acidity makes the C3 and C5 positions susceptible to deprotonation by a strong base, generating a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of substituents at these positions. However, the steric hindrance from the CF3 groups might also play a significant role in the feasibility of such reactions.

While direct alkylation at the C3 and C5 positions of this specific lactam has not been extensively reported, the functionalization of piperidine rings at positions adjacent to electron-withdrawing groups is a known synthetic strategy. lookchem.com The activation of C-H bonds adjacent to nitrogen in piperidine systems for functionalization is also an area of active research, though this typically targets the C2 or C6 positions. acs.org The presence of the CF3 groups at C3 and C5 would likely disfavor electrophilic attack at these positions and the adjacent carbons due to the strong inductive effect.

| Position | Expected Reactivity | Potential Transformation | Rationale |

| C3-H | Acidic | Deprotonation followed by alkylation/acylation | Electron-withdrawing CF3 group |

| C5-H | Acidic | Deprotonation followed by alkylation/acylation | Electron-withdrawing CF3 group |

| C4 | Less reactive | - | Flanked by two electron-deficient centers |

| C6 | Activated towards deprotonation | Deprotonation followed by alkylation/acylation | α to carbonyl and nitrogen |

Modifications and Reactivity of the Trifluoromethyl Groups

The trifluoromethyl groups themselves are not merely spectators; they can participate in a range of chemical transformations, offering pathways to novel fluorinated molecules.

Although the C-F bond is the strongest single bond in organic chemistry, recent advances have enabled its selective activation and functionalization. tcichemicals.com This allows for the transformation of a CF₃ group into other valuable fluorine-containing moieties, such as -CF₂R or -CFR₂.

The selective activation of a single C-F bond in a trifluoromethyl group is particularly challenging because the remaining C-F bonds are weaker and more susceptible to cleavage. tcichemicals.comnii.ac.jpresearchgate.net However, methods utilizing Lewis acids, transition-metal catalysts, or photoredox catalysis have been developed to achieve this transformation. nii.ac.jpresearchgate.netresearchgate.netresearchgate.net These reactions often proceed through radical intermediates or the formation of difluorocarbocation species. nii.ac.jpresearchgate.net

Key transformations include:

Reductive Defluorination: Replacing a fluorine atom with hydrogen.

Defluoroalkylation/Arylation: Replacing a fluorine atom with a new carbon-carbon bond.

Defluoroborylation: Replacing a fluorine atom with a boryl group, which can be further functionalized. researchgate.net

These strategies provide access to partially fluorinated compounds from readily available trifluoromethylated starting materials, expanding the synthetic utility of the CF₃ group beyond its role as a stable, inert substituent. researchgate.net

In medicinal chemistry and drug design, the trifluoromethyl group is frequently used as a bioisostere for other chemical groups to modulate a molecule's physicochemical and pharmacokinetic properties. mdpi.comselvita.com An isostere is a group of atoms with similar size, shape, and electronic properties. Understanding these relationships allows for rational drug design.

The CF₃ group is often considered a bioisostere for methyl, ethyl, and isopropyl groups, although its properties are distinct. mdpi.comresearchgate.net It is significantly more lipophilic and electron-withdrawing than a methyl group. Recent analysis suggests that in terms of steric bulk, the CF₃ group is closer to an ethyl group than an isopropyl group. researchgate.net It has also been successfully employed as a replacement for the aliphatic nitro group, leading to compounds with improved metabolic stability. acs.orgnih.govacs.org Other groups like the pentafluorosulfanyl (SF₅) group have also been explored as replacements, offering even greater lipophilicity and electron-withdrawing character, though with increased size. nih.gov

Table 3: Physicochemical Properties of the Trifluoromethyl Group and Common Isosteres

| Functional Group | van der Waals Volume (ų) | Hansch Lipophilicity Parameter (π) | Hammett Parameter (σₚ) | Key Features |

| -CH₃ (Methyl) | 22.4 | 0.56 | -0.17 | Small, lipophilic, electron-donating. |

| -CH₂CH₃ (Ethyl) | 38.3 | 1.02 | -0.15 | Larger, more lipophilic than methyl. |

| -CH(CH₃)₂ (Isopropyl) | 54.2 | 1.53 | -0.15 | Bulky, highly lipophilic. |

| -Cl (Chloro) | 19.9 | 0.71 | 0.23 | Sterically similar to methyl, electron-withdrawing. mdpi.com |

| -NO₂ (Nitro) | 29.8 | -0.28 | 0.78 | Strongly electron-withdrawing, polar. |

| -CF₃ (Trifluoromethyl) | 42.6 | 0.88 | 0.54 | Lipophilic, strongly electron-withdrawing, metabolically stable. mdpi.comresearchgate.net |

| -SF₅ (Pentafluorosulfanyl) | 69.1 | 1.51 | 0.68 | Very large, highly lipophilic, and strongly electron-withdrawing. nih.gov |

The choice of an isosteric replacement is a strategic decision in molecular design, aimed at optimizing properties such as binding affinity, metabolic stability, and membrane permeability. mdpi.comselvita.com The unique combination of steric and electronic properties of the CF₃ group makes it a valuable but not always interchangeable pharmacophore. researchgate.net

Strategic Utility of 3,5 Bis Trifluoromethyl Piperidin 2 One As a Versatile Synthetic Building Block

Integration into Complex Molecular Architectures

The unique structural and electronic properties conferred by two trifluoromethyl groups on a piperidin-2-one ring would make this compound a highly valuable building block for constructing complex molecules. The electron-withdrawing nature of the CF3 groups can significantly influence the reactivity of the lactam ring and provide metabolic stability.

Piperidine (B6355638) derivatives are ubiquitous in pharmaceuticals and natural products. researchgate.netnih.gov A chiral version of 3,5-Bis(trifluoromethyl)piperidin-2-one could serve as a rigid scaffold, presenting substituents in a well-defined three-dimensional orientation. This is crucial in target-oriented synthesis, where precise spatial arrangement of functional groups is necessary for potent and selective interaction with biological targets like enzymes or receptors. The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net

The piperidin-2-one (or δ-valerolactam) core is a versatile precursor for a variety of more complex heterocyclic systems. Through reactions such as ring-opening, ring-expansion, or condensation reactions at the nitrogen or carbonyl group, it could be elaborated into bicyclic or tricyclic frameworks. researchgate.net For instance, piperidin-4-ones, a related class of compounds, are used as starting materials for synthesizing fused heterocyclic systems like pyrano[3,2-c]pyridines and naphthyridines. researchgate.net The trifluoromethyl groups would be carried through these transformations, imparting their unique properties to the final, more complex heterocyclic products.

Role in Diversity-Oriented Synthesis (DOS) and Scaffold Hopping

Diversity-oriented synthesis (DOS) aims to efficiently create libraries of structurally diverse small molecules to explore broad areas of chemical space. nih.govcam.ac.uk A building block like this compound could be a key starting point in a DOS campaign. Its functional handles (the lactam N-H and carbonyl group) allow for divergent synthesis pathways, where different reagents and reaction conditions can lead to a wide array of distinct molecular scaffolds. nih.govnih.gov

Scaffold hopping is a computational or synthetic strategy used in drug design to identify novel molecular cores that can serve as bioisosteric replacements for known active scaffolds, often to improve properties or escape existing patent claims. mdpi.com The rigid, trifluoromethylated piperidinone core could be proposed as a novel scaffold to replace other cyclic structures in known bioactive compounds, potentially leading to new intellectual property and compounds with improved pharmacological profiles.

Applications in the Construction of Conformationally Restricted Analogues

In medicinal chemistry, constraining the conformation of a flexible ligand can lock it into its bioactive shape, leading to increased potency and selectivity for its biological target. nih.gov The piperidin-2-one ring is a six-membered ring that already possesses a degree of conformational rigidity (e.g., chair or boat conformations). The steric bulk and electronic repulsion of the two trifluoromethyl groups at the 3- and 5-positions would further restrict the conformational flexibility of the ring and any substituents attached to it. This property would make it an excellent building block for synthesizing conformationally restricted analogues of known drugs or bioactive molecules, aiding in the study of structure-activity relationships (SAR). nih.gov

Contribution to Chemical Library Development for Mechanistic Research

The development of chemical libraries is essential for high-throughput screening and for identifying novel molecular probes to study biological pathways. The trifluoromethyl group is a valuable substituent in this context because it is a strong electron-withdrawing group, is highly lipophilic, and can act as a bioisostere for other groups. nih.gov Furthermore, the fluorine atoms can be useful for ¹⁹F NMR studies, providing a sensitive probe for monitoring interactions with biological macromolecules. Incorporating this compound into a chemical library would introduce novel structures with high three-dimensionality and unique electronic properties, increasing the library's diversity and potential for discovering hits in screening campaigns aimed at mechanistic research.

Advanced Spectroscopic and Spectrometric Methodologies for Elucidating the Structure of 3,5 Bis Trifluoromethyl Piperidin 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the molecular framework of 3,5-Bis(trifluoromethyl)piperidin-2-one. The combination of one-dimensional and two-dimensional experiments allows for a complete assignment of all proton, carbon, and fluorine signals, which is fundamental to its structural elucidation.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

One-dimensional NMR spectra offer primary information regarding the chemical environment of the magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to display distinct signals for the protons on the piperidin-2-one ring (H-3, H-4, H-5, H-6) and the N-H proton. The protons at C-4 and C-6 are diastereotopic, meaning they are chemically non-equivalent and should appear as separate multiplets. The protons at C-3 and C-5 are coupled to adjacent protons and the ¹⁹F nuclei of the trifluoromethyl groups, leading to complex splitting patterns. The N-H proton typically appears as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show seven distinct resonances corresponding to the seven carbon atoms in the molecule. The carbonyl carbon (C-2) is expected to resonate at the lowest field (typically 165-175 ppm). The carbons bearing the trifluoromethyl groups (C-3 and C-5) will appear as quartets due to coupling with the three fluorine atoms (¹J_CF). The other ring carbons (C-4 and C-6) and the carbons of the trifluoromethyl groups will also show characteristic shifts and C-F couplings. rsc.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. nih.gov The two trifluoromethyl groups are attached to chiral centers (C-3 and C-5). In a specific stereoisomer (e.g., cis or trans), these two CF₃ groups are diastereotopic and are expected to exhibit two distinct signals, likely quartets or complex multiplets due to coupling with neighboring protons. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity / Coupling |

| ¹H | N-H | 5.0 - 8.0 | br s |

| H-3 | 3.0 - 4.0 | m | |

| H-4 | 1.8 - 2.5 | m | |

| H-5 | 3.0 - 4.0 | m | |

| H-6 | 3.2 - 3.8 | m | |

| ¹³C | C-2 (C=O) | 165 - 175 | q (long-range C-F coupling) |

| C-3 | 50 - 65 | q (¹J_CF) | |

| C-4 | 25 - 40 | t | |

| C-5 | 50 - 65 | q (¹J_CF) | |

| C-6 | 40 - 55 | t | |

| -CF₃ | 120 - 130 | q (¹J_CF) | |

| ¹⁹F | C3-CF₃ | -60 to -80 | m |

| C5-CF₃ | -60 to -80 | m |

br s = broad singlet, m = multiplet, q = quartet, t = triplet. Predicted values are based on typical shifts for piperidine (B6355638) rings and trifluoromethyl groups.

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of the proton spin systems within the molecule. sdsu.edu For this compound, COSY would show correlations between H-3 and the two H-4 protons, between the H-4 protons and H-5, and between the H-6 protons and the N-H proton (if coupling is present). This confirms the sequence of protons around the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹J_CH). princeton.edu This technique provides an unambiguous assignment of the carbon signals for C-3, C-4, C-5, and C-6 based on the previously assigned proton signals.

H-3 to the carbonyl carbon C-2, C-4, C-5, and the CF₃ carbon.

H-4 protons to C-2, C-3, C-5, and C-6.

H-6 protons to the carbonyl carbon C-2 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the molecule's stereochemistry. researchgate.net For this compound, NOESY can determine the relative orientation of the trifluoromethyl groups. For instance, in a cis isomer, a spatial correlation (NOE) would be observed between H-3 and H-5. In a trans isomer, this correlation would be absent, and correlations between axial protons would dominate, helping to define the chair conformation of the ring.

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Correlated Nuclei | Information Gained |

| COSY | H-3 ↔ H-4, H-4 ↔ H-5 | Confirms proton connectivity along the C3-C4-C5 fragment. |

| HSQC | H-3 ↔ C-3, H-4 ↔ C-4, etc. | Assigns carbon signals based on direct C-H attachment. |

| HMBC | H-6 ↔ C-2, H-4 ↔ C-2 | Confirms proximity to the carbonyl group. |

| H-3 ↔ C-5, H-5 ↔ C-3 | Establishes the 1,3-relationship of the substituted carbons. | |

| NOESY | H-3 ↔ H-5 | Differentiates between cis (correlation present) and trans (correlation absent) stereoisomers. |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). researchgate.netmdpi.com This precision allows for the determination of the elemental formula of the parent ion. For this compound (C₇H₇F₆NO), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass, thereby distinguishing it from any other potential isobaric compounds. nih.gov

Table 3: Theoretical Exact Mass for HRMS Analysis

| Molecular Formula | Compound | Theoretical Monoisotopic Mass [M+H]⁺ |

| C₇H₇F₆NO | This compound | 250.0454 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (such as the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). chemrxiv.org Analyzing the resulting product ions provides valuable information about the molecule's structure and connectivity. wvu.edu The fragmentation of this compound would likely proceed through characteristic pathways for lactams and trifluoromethylated compounds.

Predicted Fragmentation Pathways:

Loss of •CF₃: Cleavage of a C-C bond to lose a trifluoromethyl radical.

Loss of HF: Elimination of hydrogen fluoride (B91410) is a common pathway for fluorinated compounds.

Ring Cleavage: Fragmentation of the piperidinone ring, often initiated by the cleavage of the amide bond, leading to characteristic product ions.

Loss of CO: Elimination of carbon monoxide from the lactam carbonyl group.

Table 4: Predicted Product Ions in MS/MS Analysis of [C₇H₇F₆NO + H]⁺

| m/z (Exact Mass) | Proposed Loss | Proposed Formula of Product Ion |

| 230.0376 | HF | [C₇H₇F₅NO]⁺ |

| 181.0427 | •CF₃ | [C₆H₇FNO]⁺ |

| 161.0349 | •CF₃ + HF | [C₆H₆FNO]⁺ |

| 222.0505 | CO | [C₆H₈F₆N]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key functional groups in this compound would produce strong, characteristic absorption bands. The most prominent bands would be the N-H stretch of the secondary amide, the C=O stretch (Amide I band) of the lactam, and the extremely intense C-F stretching vibrations of the two trifluoromethyl groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C=O and N-H stretches are also visible in Raman spectra, C-C and other less polar bonds of the heterocyclic ring may show more distinct signals than in the IR spectrum. The C-F stretching modes are also typically strong in Raman spectra. nasa.gov

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (Lactam) | Stretch | 3200 - 3400 (broad) | 3200 - 3400 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | 2850 - 3000 |

| C=O (Lactam) | Stretch (Amide I) | 1650 - 1690 (strong) | 1650 - 1690 |

| N-H (Lactam) | Bend (Amide II) | 1510 - 1570 | Weak or absent |

| C-F (CF₃) | Stretch | 1100 - 1350 (very strong, multiple bands) | 1100 - 1350 (strong) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This technique provides precise atomic coordinates, from which intramolecular details such as bond lengths, bond angles, and torsional angles can be calculated, revealing the exact conformation of the molecule in the solid state. For cyclic systems like piperidin-2-one derivatives, X-ray crystallography is instrumental in defining the ring's conformation, which can exist in various forms such as the chair, half-chair, or twist conformations. nih.gov The specific conformation adopted is influenced by the nature and stereochemistry of the substituents on the ring. nih.gov

In the context of substituted piperidones, the hybridization state of the carbon atoms within the ring plays a significant role in determining its conformation. nih.gov For instance, the presence of sp² hybridized carbons, such as a carbonyl group, can distort the ring from a perfect chair conformation towards a half-chair form. nih.gov The analysis of crystal structures of related trifluoromethyl-substituted piperidones provides valuable insight into the type of data obtained. nih.gov

A representative set of crystallographic data for a related trifluoromethyl-substituted piperidone derivative is presented below, illustrating the detailed structural information that can be obtained from an X-ray diffraction experiment. nih.gov

| Parameter | Value (for a related derivative nih.gov) |

|---|---|

| Chemical Formula | C₂₈H₂₁F₆NO₃S |

| Molecular Weight | 565.52 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 12.2154(7) Å |

| b = 15.0290(10) Å | |

| c = 15.1516(10) Å | |

| Unit Cell Angles | α = 83.506(5)° |

| β = 82.037(5)° | |

| γ = 66.058(6)° | |

| Volume (V) | 2512.8(3) ų |

| Molecules per Unit Cell (Z) | 4 |

| Temperature (T) | 100(2) K |

Furthermore, for chiral molecules like this compound that crystallize in non-centrosymmetric space groups, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. This is achieved by analyzing the anomalous dispersion effects of the scattered X-rays. The Flack method is a common approach used to refine the absolute structure, yielding a parameter that confirms the correct enantiomer has been modeled. nih.gov This capability is crucial for correlating the molecular structure with its specific biological or chemical properties.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformation

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a prominent chiroptical method that measures the difference in absorption (ΔA = A_L - A_R) of left and right circularly polarized light by a sample, typically as a function of wavelength. This technique is exclusively sensitive to chiral molecules, making it an invaluable tool for their characterization.

One of the primary applications of CD spectroscopy is the determination of enantiomeric purity. A pure enantiomer of a chiral compound will exhibit a characteristic CD spectrum, while its mirror image will show an exactly inverted spectrum. A racemic mixture (a 50:50 mix of enantiomers) is CD-silent as the signals from the two enantiomers cancel each other out. The magnitude of the CD signal, often reported as molar circular dichroism (Δε) or molar ellipticity, is directly proportional to the enantiomeric excess (ee) of the sample, allowing for quantitative assessment of its optical purity.

Studies on other chiral molecules containing trifluoromethyl groups have shown that the introduction of a CF₃ substituent can have a dramatic effect on the chiroptical response observed in techniques like photoelectron circular dichroism. rsc.org This highlights the sensitivity of such methods to the electronic and steric influence of the trifluoromethyl groups, suggesting that CD spectroscopy would be a highly informative technique for probing the stereochemical features of this compound and its derivatives.

The data below illustrates a hypothetical presentation of CD spectroscopic findings, which would be used to correlate electronic transitions with specific conformational features.

| Wavelength (λ) [nm] | Molar Circular Dichroism (Δε) [M⁻¹cm⁻¹] | Assignment (Electronic Transition) |

|---|---|---|

| 285 | +2.1 | n → π* (Carbonyl) |

| 215 | -4.5 | π → π* (Carbonyl) |

By comparing experimentally obtained CD spectra with those predicted from computational models (e.g., time-dependent density functional theory, TD-DFT), researchers can gain deep insights into the preferred solution-state conformations and establish definitive structure-property relationships.

Theoretical and Computational Chemistry Studies on 3,5 Bis Trifluoromethyl Piperidin 2 One

Conformational Analysis and Energy Minimization Studies

No specific conformational analysis or energy minimization studies for 3,5-Bis(trifluoromethyl)piperidin-2-one are available in the searched literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no specific quantum chemical calculations detailing the electronic structure (e.g., HOMO-LUMO energies, molecular electrostatic potential maps) or predicting the reactivity of this compound.

Elucidation of Reaction Mechanisms and Transition State Analysis

No studies elucidating reaction mechanisms or providing transition state analysis involving this compound were found.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

While general methods for predicting NMR chemical shifts using computational chemistry exist, specific predicted data for this compound is not available in the literature.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics simulations investigating the dynamic behavior of this compound have been published in the searched sources.

Future Research Perspectives and Unaddressed Challenges in the Chemistry of 3,5 Bis Trifluoromethyl Piperidin 2 One

Development of More Efficient and Stereoselective Synthetic Routes

A significant hurdle in the widespread investigation and application of 3,5-bis(trifluoromethyl)piperidin-2-one is the lack of highly efficient and stereoselective synthetic methodologies. Current synthetic strategies often suffer from limitations such as harsh reaction conditions, low yields, and poor stereocontrol. Future research should focus on developing novel synthetic pathways that address these shortcomings.

Key areas for development include:

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods to control the stereochemistry at the C3 and C5 positions is of paramount importance. This could involve the use of chiral catalysts, such as transition metal complexes or organocatalysts, to induce high levels of diastereoselectivity and enantioselectivity.

Novel Trifluoromethylation Strategies: Exploring new trifluoromethylating reagents and protocols could lead to milder and more efficient syntheses. This includes the investigation of both nucleophilic and electrophilic trifluoromethylation approaches. eurekaselect.com

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer a highly stereoselective and environmentally friendly alternative to traditional chemical methods.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic Asymmetric Synthesis | High stereocontrol (diastereo- and enantioselectivity) | Catalyst design and optimization, substrate scope |

| Novel Trifluoromethylation | Milder reaction conditions, improved yields | Reagent availability and stability, regioselectivity |

| Convergent Synthesis | Increased efficiency, modularity for analogue synthesis | Fragment coupling strategies, protecting group chemistry |

| Biocatalysis | High stereoselectivity, green chemistry | Enzyme discovery and engineering, substrate specificity |

Exploration of Novel Reactivity Patterns and Functionalization Strategies

The electron-withdrawing nature of the two trifluoromethyl groups is expected to significantly influence the reactivity of the piperidin-2-one ring. A thorough investigation of its chemical behavior is crucial for unlocking its potential as a versatile building block. Future research in this area should aim to:

Map the Reactivity of the Lactam Moiety: Investigate the reactivity of the amide bond towards hydrolysis, reduction, and reactions with various nucleophiles and electrophiles. The influence of the CF3 groups on the electrophilicity of the carbonyl carbon and the acidity of the N-H proton should be systematically studied.

Functionalization of the Piperidine (B6355638) Ring: Develop methods for the selective functionalization of the C-H bonds at various positions on the piperidine ring. This could involve transition-metal-catalyzed C-H activation or free-radical-mediated processes. nih.gov

Exploitation of the Trifluoromethyl Groups: While generally considered inert, the trifluoromethyl groups could potentially participate in or direct certain chemical transformations. Investigating their potential for involvement in, for example, defluorinative functionalization could open up new synthetic avenues.

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of derivatives of this compound, the integration of its synthesis into modern high-throughput technologies is essential.

Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for telescoped reactions. acs.orgdurham.ac.uk Developing a robust flow synthesis of the target compound and its analogues would enable rapid library generation. acs.orgdurham.ac.uk

Automated Synthesis: The use of automated synthesis platforms can further enhance the efficiency of analogue production. synplechem.comyoutube.com By combining automated liquid handling with in-line purification and analysis, large libraries of compounds can be synthesized with minimal manual intervention. synplechem.comyoutube.com

| Technology | Potential Benefits for this compound Chemistry |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability, potential for multi-step sequences. acs.orgmdpi.com |

| Automated Synthesis | High-throughput library generation, rapid structure-activity relationship (SAR) studies, reduced manual labor. synplechem.comyoutube.com |

Expanding the Scope of its Utility in Complex Molecule Synthesis

The unique properties of this compound make it an attractive building block for the synthesis of more complex and potentially bioactive molecules. nih.gov Future research should focus on demonstrating its utility in this context by:

Incorporation into Natural Product Scaffolds: Using the compound as a key intermediate in the total synthesis of natural products or their analogues could showcase its synthetic value.

Development of Novel Scaffolds for Medicinal Chemistry: The piperidin-2-one core, decorated with two trifluoromethyl groups, can serve as a starting point for the development of new molecular scaffolds for drug discovery. nih.gov The trifluoromethyl groups can enhance metabolic stability and binding affinity. mdpi.com

Application in Materials Science: The fluorine-rich nature of the molecule could be exploited in the synthesis of novel polymers or functional materials with unique properties.

Design and Synthesis of Advanced Analogues for Specific Research Probes

Beyond its use as a synthetic building block, advanced analogues of this compound could be designed as specialized tools for chemical biology and other research areas. This includes the development of:

Fluorescent Probes: By incorporating a fluorophore into the molecular structure, analogues could be developed as fluorescent probes for imaging and sensing applications. cmu.edursc.org The trifluoromethyl groups could modulate the photophysical properties of the fluorophore.

Photoaffinity Labels: The introduction of a photoreactive group would allow for the creation of photoaffinity labels to identify and study the binding partners of bioactive derivatives.

Chemical Probes for Target Identification: By attaching a linker for immobilization on a solid support, analogues could be used as chemical probes for affinity-based target identification studies.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 3,5-bis(trifluoromethyl)piperidin-2-one, and what factors influence yield optimization?

Answer: The synthesis typically involves condensation reactions between piperidone precursors and trifluoromethyl-substituted aldehydes under acidic conditions. For example, analogous compounds (e.g., 3,5-bis(arylidene)piperidin-4-ones) are synthesized using HCl-saturated acetic acid as a catalyst, followed by neutralization with potassium carbonate and extraction with ethyl acetate (yields ~62–74%) . Key optimization factors include:

- Reaction time : Extended periods (48–72 hours) enhance imine formation.

- Stoichiometry : A 2:1 molar ratio of aldehyde to piperidone precursor improves cross-conjugation.

- Purification : Recrystallization from ethyl acetate/hexane mixtures ensures high purity.

Microwave-assisted synthesis or alternative catalysts (e.g., ZnCl₂) may further enhance efficiency .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer: Multimodal characterization is critical:

- ¹H/¹³C NMR : Diagnostic peaks include deshielded protons adjacent to trifluoromethyl groups (δ ~7.6–7.8 ppm for aromatic analogs) and piperidinone carbonyl signals (δ ~200–210 ppm in ¹³C) .

- High-resolution mass spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the calculated mass for C₇H₈F₆NO (exact mass depends on substituents; see fragmentation patterns in ).

- Elemental analysis : Discrepancies ≤0.3% for C/H/N indicate purity. Hygroscopicity may necessitate drying before analysis .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Answer: Based on analogous piperidinones:

- PPE : Wear nitrile gloves, lab coats, and safety goggles (GHS Category 2 for skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (STOT SE 3 hazard).

- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste.

- Storage : Airtight containers under nitrogen at 2–8°C prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : Trifluoromethyl groups increase positive charge at the carbonyl carbon, favoring nucleophilic attack .

- Solvent effects : COSMO-RS simulations predict solubility trends (e.g., DMSO > THF).

- Transition states : Activation barriers for amine substitution guide catalyst selection. Experimental validation via ¹⁹F NMR kinetics is recommended .

Q. What experimental approaches resolve contradictions between calculated and observed elemental analysis data for this compound?

Answer: Discrepancies (e.g., C 61.22% observed vs. 61.32% calculated in analogs ) may arise from:

Q. What crystallographic techniques elucidate the solid-state conformation of this compound, and how does this inform its reactivity?

Answer: Single-crystal X-ray diffraction (Cu Kα radiation, 100K) reveals:

- Ring conformation : Chair vs. boat conformations of the piperidinone ring .

- Steric effects : Dihedral angles between trifluoromethyl groups and the carbonyl influence nucleophilic accessibility.

- Intermolecular interactions : Hydrogen bonding (e.g., C=O⋯H-N) affects solubility and stability. Compare with solution-state NMR (NOESY) to assess flexibility .

Q. How can reaction conditions be tailored to mitigate side reactions (e.g., hydrolysis) during the synthesis of this compound?

Answer:

- Moisture control : Use anhydrous solvents and inert atmospheres (N₂/Ar).

- Acid selection : Replace HCl gas with milder acids (e.g., acetic acid) to reduce hydrolysis .

- Temperature : Lower reaction temperatures (0–25°C) minimize decomposition.

- Workup : Rapid neutralization and extraction prevent prolonged exposure to acidic conditions .

Q. What strategies validate the biological activity (e.g., antitumor potential) of this compound derivatives?

Answer:

- In vitro assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) evaluate cytotoxicity.

- Antioxidant activity : DPPH radical scavenging assays quantify free radical inhibition.

- Structure-activity relationships (SAR) : Modify substituents (e.g., arylidene groups) to correlate electronic effects with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Figure 1: Key retrosynthetic disconnections for the this compound framework.

Figure 1: Key retrosynthetic disconnections for the this compound framework.